7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-tetralone.
Reduction: The ketone group in 7-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the tetrahydroisoquinoline ring system.
Carboxylation: The tetrahydroisoquinoline is then carboxylated to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative of tetrahydroisoquinoline with similar structural features but different biological activities.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: A synthetic alkaloid with anti-inflammatory properties.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H14ClNO3 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
InChI Key |
FEEZYAKNGPDNTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CNC2)C(=O)O.Cl |
Origin of Product |
United States |
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